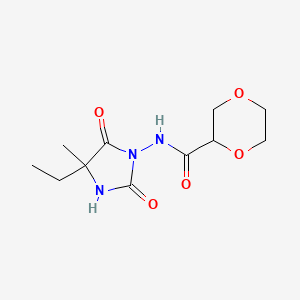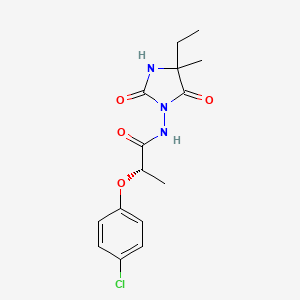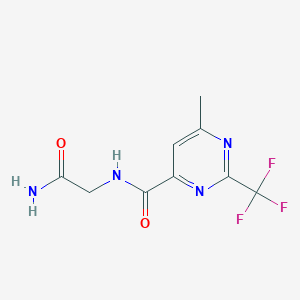
N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indene Derivative: Starting with a suitable indene precursor, the compound undergoes hydrogenation to form the 2,3-dihydro-1H-inden-2-yl group.
Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
“N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as an enzyme inhibitor or in the study of biological pathways.
Medicine: Possible applications as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.
Indomethacin: An indene derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Metronidazole: An imidazole derivative with antimicrobial activity.
Uniqueness
“N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide” is unique due to its combination of an indene ring, an imidazole ring, and a sulfonamide group. This unique structure may confer specific properties and activities not found in simpler compounds.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1-(2-methylpropyl)imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13(2)10-20-11-17(18-12-20)23(21,22)19(3)16-8-14-6-4-5-7-15(14)9-16/h4-7,11-13,16H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZSGTXGQKJTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(N=C1)S(=O)(=O)N(C)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(6-amino-5-chloropyrimidin-4-yl)piperidin-4-yl]-2-cyclopentylacetamide](/img/structure/B6972437.png)
![1-[[(5-propan-2-yl-1H-pyrazole-3-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6972449.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-thiophen-3-ylpiperidine-1-carboxamide](/img/structure/B6972463.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B6972464.png)
![1-Methyl-4-[4-oxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]sulfonylpyrrole-2-carboxamide](/img/structure/B6972475.png)
![4-Benzyl-1-[1-(2-methylpropyl)imidazol-4-yl]sulfonylpiperidine](/img/structure/B6972480.png)
![N-(2-hydroxyethoxy)-1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxamide](/img/structure/B6972483.png)
![N-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]-6-phenylpyridazine-4-carboxamide](/img/structure/B6972491.png)
![(2S)-2-[(2-cyclopropylphenyl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6972495.png)



![N-[[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]furan-2-sulfonamide](/img/structure/B6972528.png)

